molecular formula C22H23N5O4 B2847691 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide CAS No. 1396687-05-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

Cat. No. B2847691
CAS RN: 1396687-05-0
M. Wt: 421.457
InChI Key: BVLKVPVCFNFXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Carboxamides as Antipsychotic Agents

Research on heterocyclic carboxamides, similar in structure to the queried compound, has demonstrated potential as antipsychotic agents. These compounds have been evaluated for their binding affinity to dopamine and serotonin receptors, showing promise in modulating neurotransmitter systems related to psychiatric disorders (Norman et al., 1996).

Antimicrobial Activities

Studies on 1,3,4-oxadiazole bearing compounds, which share a structural motif with the target molecule, reveal moderate to significant antimicrobial activities. These findings underline the potential of such compounds in addressing bacterial infections (Khalid et al., 2016).

Mycobacterium Tuberculosis Inhibitors

Thiazole-aminopiperidine hybrid analogs have been identified as novel inhibitors of the Mycobacterium tuberculosis GyrB enzyme. This suggests a potential application of similar compounds in tuberculosis treatment (Jeankumar et al., 2013).

Anti-inflammatory and Analgesic Agents

Compounds derived from benzodifuranyl structures, which could be structurally related to the queried compound, have shown COX-2 inhibition alongside analgesic and anti-inflammatory activities. This indicates potential for the development of new therapeutic agents in pain and inflammation management (Abu‐Hashem et al., 2020).

Anti-Fatigue Effects

Research into benzamide derivatives highlights potential applications in modulating neurotransmitter systems, with some studies exploring anti-fatigue effects. These findings could open avenues for the development of novel treatments for fatigue-related disorders (Wu et al., 2014).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-14-24-22(31-26-14)15-4-7-20(23-12-15)27-8-2-3-16(13-27)21(28)25-17-5-6-18-19(11-17)30-10-9-29-18/h4-7,11-12,16H,2-3,8-10,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLKVPVCFNFXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

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